Levocabastine

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1993 and is indicated for nasal congestion and eye allergy and has 3 investigational indications.

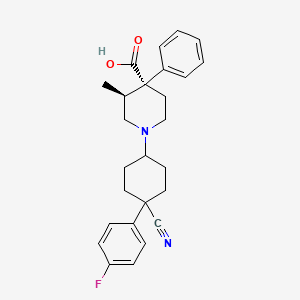

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGOMHNNNFPNMX-YHYDXASRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79547-78-7 (hydrochloride) | |

| Record name | Levocabastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048548, DTXSID001024637 | |

| Record name | Levocabastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>0.5 mg/mL, 3.47e-03 g/L | |

| Record name | Levocabastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79449-98-2, 79516-68-0 | |

| Record name | Cabastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079449982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocabastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocabastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocabastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CABASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU3RRH769 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVOCABASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68BP06S81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Levocabastine's Precise Mechanism of Action on H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the precise mechanism of action of levocabastine, a potent and selective second-generation antihistamine, at the histamine H1 receptor (H1R). It is designed to be a comprehensive resource, detailing the molecular interactions, signaling pathways, and experimental methodologies used to characterize this widely used therapeutic agent.

Core Mechanism: Competitive Antagonism and Inverse Agonism

This compound exerts its therapeutic effects primarily through its interaction with the histamine H1 receptor, a G-protein-coupled receptor (GPCR) belonging to the rhodopsin-like family.[1] Its mechanism is twofold:

-

Competitive Antagonism: this compound is a potent, selective, and competitive antagonist of the H1 receptor.[2][3] It binds to the same site as histamine, thereby physically blocking the endogenous agonist from binding and activating the receptor.[2] This action prevents the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, such as itching, vasodilation, and increased vascular permeability.[4]

-

Inverse Agonism: Like many second-generation antihistamines, this compound is not a neutral antagonist but an inverse agonist. H1 receptors exhibit constitutive activity, meaning they can exist in an equilibrium between an inactive (R) and an active (R*) conformation, triggering a basal level of signaling even in the absence of histamine. This compound preferentially binds to and stabilizes the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state. This not only blocks histamine's effects but also actively reduces the receptor's basal signaling activity.

Molecular Binding and Kinetics

The efficacy and long duration of action of this compound are underpinned by its specific binding kinetics at the H1 receptor. The key parameters are the association rate constant (kon), the dissociation rate constant (koff), and the resulting residence time (RT = 1/koff). A longer residence time is often correlated with a more sustained therapeutic effect in vivo.

Data Presentation: Comparative Binding Kinetics of H1R Antihistamines

The following table summarizes the kinetic and affinity data for this compound in comparison to other well-known antihistamines, as determined by radioligand binding assays on HEK293T cells expressing the human H1 receptor.

| Compound | kon (106 M-1min-1) | koff (10-3 min-1) | Residence Time (min) | pKd,calc | pKi |

| This compound | 12 ± 2 | 11 ± 1 | 91 ± 8 | 9.0 ± 0.1 | 8.9 ± 0.1 |

| Mepyramine | 58 ± 7 | 45 ± 3 | 22 ± 1 | 9.1 ± 0.0 | 9.2 ± 0.0 |

| Doxepin | 21 ± 1 | 2.5 ± 0.2 | 400 ± 32 | 9.9 ± 0.0 | 10.3 ± 0.0 |

| Levocetirizine | 15 ± 2 | 8.0 ± 0.9 | 125 ± 14 | 9.3 ± 0.1 | 9.0 ± 0.0 |

| Olopatadine | 12 ± 1 | 4.8 ± 0.3 | 208 ± 14 | 9.4 ± 0.0 | 9.3 ± 0.0 |

Data sourced from Bosma et al., 2017. pKd,calc = -log(koff/kon). pKi is derived from equilibrium competition binding assays.

H1 Receptor Signaling Pathway Inhibition

The canonical signaling pathway for the H1 receptor involves its coupling to the Gq/11 family of G-proteins. This compound's stabilization of the inactive receptor state prevents the initiation of this cascade.

Signaling Pathway Diagram

Caption: H1 Receptor Gq/11 signaling pathway and its inhibition by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (for Affinity and Kinetics)

This assay quantifies the binding of a ligand to its receptor. Competitive binding assays are used to determine the affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]mepyramine). Kinetic parameters (kon, koff) are determined using competitive association assays.

Detailed Methodology:

-

Membrane Preparation:

-

Culture HEK293T cells transiently or stably expressing the human H1 receptor.

-

Harvest cells and resuspend in ice-cold lysis buffer (e.g., 10 mM TRIS/HCl, 1 mM EDTA, pH 7.4).

-

Homogenize the cell suspension using a Dounce homogenizer.

-

Centrifuge at low speed (e.g., 500 x g for 5 min) to remove nuclei and unbroken cells.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 18,000 x g for 20 min).

-

Wash the pellet with binding buffer (e.g., 75 mM TRIS/HCl, 12.5 mM MgCl2, 1 mM EDTA, pH 7.4), re-centrifuge, and resuspend the final membrane pellet in binding buffer.

-

Determine protein concentration using a standard method (e.g., Bio-Rad DC protein assay). Store aliquots at -80°C.

-

-

Equilibrium Competition Assay (for Ki):

-

In a 96-well plate, combine the cell membrane homogenate (e.g., 0.5–3 µg protein), a single concentration of [3H]mepyramine (e.g., 3–6 nM), and increasing concentrations of unlabeled this compound (e.g., 10-11 to 10-4 M).

-

Incubate the mixture for a sufficient time to reach equilibrium (e.g., 4 hours) at 37°C.

-

Terminate the reaction by rapid filtration over glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate Ki values from the resulting IC50 values using the Cheng-Prusoff equation.

-

-

Competitive Association Assay (for kon and koff):

-

Co-incubate the membrane preparation with [3H]mepyramine and a single concentration of this compound (typically 10x Ki).

-

Incubate for increasing periods (e.g., 0 to 80 minutes) at 25°C.

-

At each time point, terminate the reaction by filtration and measure bound radioactivity.

-

Fit the data to the Motulsky and Mahan kinetic model using non-linear regression to determine kon and koff for this compound.

-

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the functional consequence of H1 receptor activation or inhibition by monitoring changes in intracellular calcium ([Ca²⁺]i), a key second messenger in the Gq/11 pathway.

Detailed Methodology:

-

Cell Preparation:

-

Plate CHO-K1 or HeLa cells stably expressing the human H1 receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (e.g., 60 minutes) at 37°C.

-

Wash the cells with the buffer to remove excess extracellular dye.

-

-

Antagonist Pre-incubation:

-

Add varying concentrations of this compound to the wells.

-

Pre-incubate for a set period (e.g., 2.5 minutes to 1 hour) to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Inject a fixed concentration of histamine (typically the EC80 concentration) into each well to stimulate the H1 receptors.

-

Immediately begin measuring fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium released from the endoplasmic reticulum.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the maximal histamine-induced calcium response.

-

Experimental Workflow Diagram

Caption: Workflow for an intracellular calcium mobilization functional assay.

Conclusion

This compound's precise mechanism of action at the H1 receptor is a well-defined process of high-affinity competitive antagonism and inverse agonism. Its favorable kinetic profile, characterized by a long receptor residence time, contributes to its sustained clinical efficacy. The drug effectively blocks the Gq/11-mediated signaling cascade initiated by histamine and reduces the receptor's basal activity, making it a highly effective agent for the management of allergic rhinitis and conjunctivitis. The experimental protocols outlined herein provide a robust framework for the continued study and development of H1 receptor modulators.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of a new selective H1 receptor antagonist (this compound) in a nasal and conjunctival provocation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Levocabastine: A Comprehensive Pharmacological and Pharmacodynamic Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocabastine is a potent and highly selective second-generation histamine H1 receptor antagonist developed for the topical treatment of allergic conjunctivitis and rhinitis.[1][2] Discovered by Janssen Pharmaceutica, it offers a rapid onset of action and sustained relief from the symptoms of localized allergic reactions.[1][3] This technical guide provides an in-depth review of the pharmacological profile and pharmacodynamics of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows to support further research and development in the field of antihistaminic therapies.

Pharmacological Profile

The pharmacological activity of this compound is primarily characterized by its high affinity and selectivity for the histamine H1 receptor. Its mechanism of action involves competitive antagonism at this receptor, effectively blocking the downstream signaling cascade initiated by histamine binding.

Receptor Binding Profile

This compound exhibits a high degree of selectivity for the H1 receptor, with significantly lower affinity for other histamine receptor subtypes and other neurotransmitter receptors. This selectivity contributes to its favorable side-effect profile, with a reduced likelihood of off-target effects.[4]

| Receptor | Binding Affinity (Ki) | Assay Type |

| Histamine H1 | High Affinity (nM range) | Radioligand Binding Assay |

| Histamine H2 | ~420-fold lower than H1 | Radioligand Binding Assay |

| Histamine H3 | ~82-fold lower than H1 | Radioligand Binding Assay |

| Neurotensin Receptor 2 (NTR2) | 17 nM | Radioligand Binding Assay |

| Very Late Antigen-4 (VLA-4) | IC50: 406.2 µM | 125I-FN Binding Assay |

Pharmacokinetics

This compound is formulated for topical administration as either an ophthalmic suspension or a nasal spray. This localized delivery minimizes systemic exposure, although a small degree of systemic absorption does occur.

| Parameter | Value | Route of Administration |

| Bioavailability | 30-60% | Ophthalmic |

| 60-80% | Nasal | |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Ophthalmic & Nasal |

| Plasma Protein Binding | ~55% | - |

| Metabolism | Minimal; ~10-20% to acylglucuronide | - |

| Elimination Half-life (t1/2) | 35-40 hours | - |

| Excretion | Primarily renal, as unchanged drug | - |

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its H1 receptor antagonism. By blocking the action of histamine on target cells in the conjunctiva and nasal mucosa, this compound effectively alleviates the cardinal symptoms of allergic reactions, including itching, redness, swelling, and rhinorrhea.

Dose-Response Relationship

Clinical studies have demonstrated a clear dose-dependent effect of this compound in mitigating the symptoms of allergic rhinitis.

| Dose (Nasal Spray) | Effect | Study Type |

| 0.05 mg | Significant decrease in nasal symptom scores for up to 4 hours. | Nasal Provocation Test |

| 0.1 mg | Significant decrease in nasal symptom scores for up to 4 hours. | Nasal Provocation Test |

| 0.2 mg | Strongest and most sustained effect, with significant symptom reduction for up to 12 hours. | Nasal Provocation Test |

| 0.2 mg twice daily | Significantly more effective than placebo in reducing major nasal symptoms over a 28-day period. | Multicenter, double-blind, placebo-controlled trial |

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

1. Membrane Preparation:

-

Membranes are prepared from cells stably expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).

-

Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Components:

-

Radioligand: [3H]-Pyrilamine (mepyramine), a well-characterized H1 receptor antagonist.

-

Competitor: this compound, prepared in a range of concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

3. Incubation:

-

A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the prepared cell membranes.

-

The incubation is carried out at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.

4. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

5. Quantification:

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

6. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conjunctival Allergen Challenge (CAC) Model

The CAC model is a standardized method to evaluate the efficacy of anti-allergic ophthalmic medications.

1. Subject Selection:

-

Subjects with a history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., grass pollen, ragweed) are recruited.

2. Baseline Assessments:

-

A baseline assessment of ocular signs and symptoms (e.g., itching, redness, chemosis) is performed.

3. Dosing:

-

A single dose of this compound ophthalmic suspension (e.g., 0.05%) is administered to one eye, and a placebo is administered to the contralateral eye in a double-blind, randomized manner.

4. Allergen Challenge:

-

After a specified time post-dosing (e.g., 15 minutes), a predetermined dose of the allergen is instilled into both eyes.

5. Efficacy Assessments:

-

Ocular signs and symptoms are evaluated at multiple time points after the allergen challenge (e.g., 3, 5, and 10 minutes).

-

Assessments are typically performed by a trained observer using a standardized scoring system.

6. Duration of Action:

-

To assess the duration of action, a second allergen challenge may be performed at a later time point (e.g., 4 hours post-dosing).

Nasal Provocation Test (NPT)

The NPT is utilized to assess the efficacy of intranasal medications for allergic rhinitis.

1. Subject Selection:

-

Subjects with a documented history of allergic rhinitis and sensitivity to a specific allergen are enrolled.

2. Baseline Measurements:

-

Baseline nasal symptoms (e.g., sneezing, rhinorrhea, nasal congestion) are recorded using a standardized scoring system (e.g., Total Nasal Symptom Score - TNSS).

3. Dosing:

-

Subjects receive a single dose of this compound nasal spray (e.g., 0.1 mg, 0.2 mg, or 0.4 mg) or placebo in a randomized, blinded fashion.

4. Allergen Challenge:

-

A specific dose of the relevant allergen is administered intranasally at a set time after drug administration.

5. Symptom Assessment:

-

Nasal symptoms are scored at various time points post-challenge to determine the protective effect of the treatment.

6. Dose-Ranging and Duration Studies:

-

Different doses of this compound can be tested to establish a dose-response relationship.

-

The allergen challenge can be performed at different time intervals after dosing to evaluate the duration of action.

Signaling Pathways

Histamine H1 Receptor Signaling

This compound exerts its therapeutic effect by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with an allergic reaction, such as increased vascular permeability and sensory nerve stimulation. This compound, as a competitive antagonist, prevents the initiation of this cascade by blocking the binding of histamine to the H1 receptor.

Conclusion

This compound is a well-characterized, potent, and selective histamine H1 receptor antagonist with a favorable pharmacokinetic and pharmacodynamic profile for the topical treatment of allergic conjunctivitis and rhinitis. Its high affinity for the H1 receptor, coupled with its low systemic absorption, provides rapid and effective relief of allergic symptoms with minimal side effects. The experimental models and clinical trial designs detailed in this guide provide a framework for the continued investigation and development of this compound and other novel antihistaminic compounds. Further research focusing on long-term efficacy and safety, as well as potential applications in other allergic conditions, is warranted.

References

- 1. This compound. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. An update of its pharmacology, clinical efficacy and tolerability in the topical treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Initial Synthesis and Chemical Properties of Levocabastine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine, a selective second-generation H1 receptor antagonist, was first discovered in 1979 by Janssen Pharmaceutica.[1] It is a potent therapeutic agent primarily used in topical formulations for the treatment of allergic conjunctivitis and rhinitis.[1][2] This technical guide provides an in-depth overview of the initial synthesis of this compound, focusing on a practical and sustainable synthetic route that avoids chromatographic purification and yields high-purity this compound hydrochloride. Furthermore, this document details the key chemical and physical properties of this compound and elucidates its primary mechanism of action as a competitive antagonist of the histamine H1 receptor.

Chemical and Physical Properties

This compound is a synthetic piperidine derivative with the IUPAC name (3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid. Its chemical structure and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₉FN₂O₂ | |

| Molecular Weight | 420.5 g/mol | |

| IUPAC Name | (3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid | |

| CAS Number | 79516-68-0 | |

| PubChem CID | 54385 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Description | Solid | |

| Solubility | 3.47e-03 g/L | |

| LogP | 2.5 | |

| Polar Surface Area | 64.3 Ų | |

| pKa (strongest acidic) | 4.1 | PubChem |

| pKa (strongest basic) | 8.8 | PubChem |

Synthesis of this compound Hydrochloride

A practical and sustainable nine-step synthesis for this compound hydrochloride has been developed, achieving an overall yield of 14.2% and a purity of over 99.5% without the need for chromatographic purification. This improved method focuses on the efficient preparation of an optically active key intermediate and a more effective detosylation process.

Synthetic Workflow

The overall synthetic scheme is depicted below.

Caption: Synthetic workflow for this compound Hydrochloride.

Experimental Protocols

The following are the detailed experimental protocols for the key steps in the synthesis of this compound hydrochloride.

Step 1: Synthesis of (3S,4R)-Benzyl-3-methyl-4-phenyl-1-tosylpiperidine-4-carboxylate (5)

-

To a stirred solution of acid 13 (92.3 g) in DMF (320 mL), add potassium carbonate (37.6 g, 0.27 mol) and benzyl bromide (32.4 g, 0.27 mol).

-

Stir the reaction mixture for 3 hours at room temperature.

-

Cool the mixture to 0 °C and quench with 10% NH₄Cl solution (600 mL) and ethyl acetate (500 mL).

-

The precipitate is filtered and dried to afford ester 5 as a white solid.

Step 2: Reductive Amination to form Tertiary Amine (8)

-

Couple piperidine 6 with cyclohexanone 7 in the presence of NaBH(OAc)₃ as a reducing agent.

-

This reaction yields amine 8 as a diastereomeric mixture.

-

Recrystallize the product to obtain amine 8 with high diastereomeric purity (>99.9%).

Step 3: Synthesis of this compound Hydrochloride (1)

-

Perform hydrogenolysis of the benzyl ester 8 using ammonium formate in the presence of Pd(OH)₂.

-

Follow with salt formation using 3.0 M HCl to provide this compound hydrochloride 1 with an optical purity of greater than 99.9%.

Table 3: Yields and Purity of Key Intermediates and Final Product

| Compound | Step | Yield | Purity |

| Cyanide 12 | Three steps | 70.8% | - |

| Ester 5 | Two steps | 41.5% | dr = 99.4:0.6 |

| Amine 8 | Reductive Amination | 95.5% (initial), 74% (after recrystallization) | >99.9% (diastereomeric purity) |

| This compound HCl 1 | Overall (9 steps) | 14.2% | >99.5% (by HPLC), >99.9% (optical purity) |

Chemical Properties and Spectroscopic Data

The chemical properties of this compound and its intermediates have been characterized using various spectroscopic techniques.

Table 4: Spectroscopic Data for Key Compounds

| Compound | ¹H-NMR (400 MHz, CDCl₃) δ | ¹³C-NMR (100 MHz, CDCl₃) δ | HRMS [M+H]⁺ |

| Cyanide 12 | 0.81–0.85 (m, 3H), 2.09–2.13 (m, 1H), 2.26–2.44 (m, 2H), 2.48–2.49 (m, 3H), 2.58–3.04 (m, 2H), 3.74–3.91 (m, 1H), 3.96–4.09 (m, 1H), 7.28–7.46 (m, 7H), 7.68–7.72 (m, 2H) | 144.2, 144.1, 137.8, 137.6, 133.2, 133.0, 130.1, 129.3, 128.6, 127.7, 127.6, 126.3, 126.0, 122.6, 119.2, 50.0, 49.7, 49.5, 44.2, 44.0, 43.8, 39.1, 38.3, 37.8, 26.6, 21.7, 14.2, 12.4 | Calcd: 355.1480, Found: 355.1481 |

| Ester 5 | 0.79 (d, 3H, J = 7.0 Hz), 2.19–2.29 (m, 2H), 2.46 (s, 3H), 2.56–2.62 (m, 2H), 2.92–2.95 (m, 1H), 3.57–3.61 (m, 1H), 3.87–3.90 (m, 1H), 4.93 (dd, 2H, J = 21.2 Hz, 12.3 Hz), 6.96–6.98 (m, 2H), 7.17–7.21 (m, 2H), 7.23–7.33 (m, 8H), 7.57–7.60 (m, 2H) | 173.8, 143.4, 140.6, 135.5, 133.4, 129.8, 128.8, 128.5, 128.2, 127.9, 127.6, 127.5, 126.0, 66.8, 52.4, 50.2, 44.5, 34.5, 25.9, 21.7, 13.5 | Calcd: 464.1896, Found: 464.1894 |

| Intermediate of 5 | - | 179.3, 179.0, 143.6, 140.3, 139.0, 133.8, 129.9, 129.8, 129.0, 128.9, 127.7, 127.6, 127.5, 127.0, 126.1, 52.8, 52.1, 50.1, 48.5, 44.4, 43.1, 34.4, 25.9, 21.7, 21.6, 14.8, 13.5 | Calcd: 374.1426, Found: 374.1423 |

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound exerts its therapeutic effects primarily through its potent and selective antagonism of the histamine H1 receptor.

Signaling Pathway

The mechanism of action involves the competitive binding of this compound to H1 receptors, which blocks the downstream signaling cascade typically initiated by histamine binding. This prevents the classic symptoms of an allergic reaction.

Caption: this compound's mechanism of action as a histamine H1 receptor antagonist.

In addition to its primary activity as an H1 receptor antagonist, this compound has also been found to be a potent and selective antagonist for the neurotensin receptor NTS₂, which has made it a valuable tool in the study of this receptor.

Conclusion

This technical guide has provided a detailed overview of the initial synthesis and chemical properties of this compound. The presented synthetic route offers a practical and sustainable method for producing high-purity this compound hydrochloride. The comprehensive data on its chemical properties and a clear understanding of its mechanism of action as a potent H1 receptor antagonist underscore its significance as a therapeutic agent for allergic conditions. This information serves as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

References

Levocabastine: A Comprehensive Technical Guide to a Selective Second-Generation H1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine is a potent and highly selective second-generation histamine H1 receptor antagonist. Its rapid onset and sustained duration of action, coupled with a favorable safety profile, have established it as a valuable therapeutic agent in the topical treatment of allergic conjunctivitis and rhinitis. This technical guide provides an in-depth overview of the core pharmacological and clinical characteristics of this compound, with a focus on its mechanism of action, receptor binding affinity, selectivity, pharmacokinetics, and clinical efficacy. Detailed experimental protocols for key in vitro and in vivo assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important antihistamine.

Introduction

This compound is a synthetic piperidine derivative that acts as a competitive antagonist at the histamine H1 receptor.[1][2] Developed for topical administration, it is available as an ophthalmic suspension and a nasal spray for the targeted relief of symptoms associated with seasonal and perennial allergic conjunctivitis and rhinitis.[3][4] Unlike first-generation antihistamines, this compound exhibits high selectivity for the H1 receptor and does not readily cross the blood-brain barrier, thereby minimizing sedative and anticholinergic side effects.[5] Its clinical utility is underpinned by a rapid onset of action and a prolonged therapeutic effect, offering patients prompt and sustained relief from allergic symptoms.

Mechanism of Action

This compound exerts its therapeutic effect by competitively and reversibly binding to histamine H1 receptors on effector cells. During an allergic reaction, histamine released from mast cells binds to H1 receptors, initiating a signaling cascade that leads to the classic symptoms of allergy, including itching, vasodilation, and increased vascular permeability. By occupying the H1 receptor, this compound prevents histamine from binding and initiating this cascade, thereby preventing, but not reversing, the allergic response.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR). Upon activation by histamine, it couples to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC ultimately lead to the physiological responses associated with an allergic reaction. This compound, by blocking the initial binding of histamine, prevents the initiation of this entire signaling cascade.

References

- 1. bsaci.org [bsaci.org]

- 2. bmjopen.bmj.com [bmjopen.bmj.com]

- 3. media.childrenshealthireland.ie [media.childrenshealthireland.ie]

- 4. A double-blind evaluation of topical this compound, a new specific H1 antagonist in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. login.medscape.com [login.medscape.com]

An In-Depth Technical Guide on the Interaction of Levocabastine with Neurotensin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine, a second-generation histamine H1 receptor antagonist, has been identified as a potent and selective ligand for the neurotensin receptor subtype 2 (NTS2). This discovery has rendered this compound an invaluable pharmacological tool for differentiating between neurotensin receptor subtypes and elucidating the physiological roles of the NTS2 receptor. This technical guide provides a comprehensive overview of the interaction between this compound and neurotensin receptors, with a focus on quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways involved.

Introduction

Neurotensin (NT) is a tridecapeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with specific G protein-coupled receptors (GPCRs). Two major subtypes have been characterized: the high-affinity, this compound-insensitive NTS1 receptor and the low-affinity, this compound-sensitive NTS2 receptor.[1] this compound, while clinically used for allergic conjunctivitis due to its potent H1 receptor antagonism, has emerged as a key pharmacological probe for the NTS2 receptor.[2][3] Its ability to selectively bind to NTS2 has been instrumental in characterizing this receptor's distribution, pharmacology, and function.[2][4] The functional activity of this compound at the NTS2 receptor is complex, exhibiting antagonist, partial agonist, and even agonist properties depending on the cellular context and the specific signaling pathway being investigated.

Quantitative Binding Data

The affinity of this compound and other key ligands for neurotensin receptors has been determined in various studies, primarily through radioligand binding assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for Neurotensin Receptor Subtype 2 (NTS2)

| Species | Preparation | Radioligand | Parameter | Value (nM) | Reference |

| Rat | Brain synaptic membranes | [¹²⁵I-Tyr³]NT | IC₅₀ | 7 | |

| Mouse | Transfected COS-7 cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 1-2 | |

| Rat | Cloned receptor | Not Specified | Kᵢ | ~10 | Not Specified |

| Human | Cloned receptor | Not Specified | Kᵢ | ~100 | Not Specified |

Table 2: Comparative Binding Affinities of Neurotensin and this compound for NTS2

| Ligand | Species | Preparation | Parameter | Value (nM) | Reference |

| Neurotensin | Mouse | Transfected COS-7 cells | IC₅₀ | 1-2 | |

| This compound | Mouse | Transfected COS-7 cells | IC₅₀ | 1-2 | |

| Neurotensin | Rat | Brain synaptic membranes | K₋ | 2-5 | |

| This compound | Rat | Brain synaptic membranes | IC₅₀ | 7 |

Table 3: Selectivity Profile of this compound

| Receptor | Interaction | Comments | Reference |

| NTS2 | Selective antagonist/agonist | Potently interacts with the low-affinity neurotensin binding site. | |

| NTS1 | No significant binding | Does not affect neurotensin binding to the high-affinity NTS1 receptor. | |

| Histamine H1 | Potent antagonist | Primary clinical mechanism of action. |

Experimental Protocols

Radioligand Binding Assay for NTS2 Receptor

This protocol is a composite based on methodologies described in the literature for assessing the binding of ligands to the NTS2 receptor.

Objective: To determine the binding affinity (IC₅₀, Kᵢ) of this compound for the NTS2 receptor.

Materials:

-

Cell Culture: CHO or HEK 293 cells stably expressing the rat or mouse NTS2 receptor.

-

Radioligand: [¹²⁵I-Tyr³]Neurotensin (specific activity ~2000 Ci/mmol).

-

Competitor: this compound hydrochloride.

-

Non-specific binding control: High concentration of unlabeled neurotensin (e.g., 1 µM).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% bovine serum albumin (BSA), and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Brandel or Millipore cell harvester with GF/C glass fiber filters.

-

Scintillation Counter: Gamma counter.

Procedure:

-

Membrane Preparation:

-

Culture NTS2-expressing cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of binding buffer (for total binding).

-

50 µL of 1 µM unlabeled neurotensin (for non-specific binding).

-

50 µL of varying concentrations of this compound (for competition binding).

-

-

Add 50 µL of [¹²⁵I-Tyr³]Neurotensin to all wells (final concentration typically 0.1-0.5 nM).

-

Add 100 µL of the membrane preparation (typically 20-50 µg of protein) to initiate the binding reaction.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through GF/C filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in vials and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Calcium Mobilization Assay

This protocol outlines a common method for assessing the functional activity of this compound at the NTS2 receptor by measuring changes in intracellular calcium concentration.

Objective: To determine if this compound can act as an agonist or antagonist at the NTS2 receptor by measuring intracellular calcium mobilization.

Materials:

-

Cell Culture: CHO or HEK 293 cells stably expressing the NTS2 receptor, often co-expressing a promiscuous G-protein like Gα15/16 to couple the receptor to the phospholipase C pathway.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

-

Probenecid: An anion-exchange inhibitor to prevent dye leakage from the cells.

-

Agonist: Neurotensin (for antagonist mode).

-

Test Compound: this compound.

-

Fluorescence Plate Reader: A plate reader with the capability for kinetic reading and automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating:

-

Seed the NTS2-expressing cells into black-walled, clear-bottom 96-well or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate the plates overnight at 37°C in a humidified CO₂ incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (typically 2-4 µM) and probenecid (typically 2.5 mM) in the assay buffer.

-

Remove the cell culture medium from the plates and add the loading buffer to each well.

-

Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Assay Protocol (Agonist Mode):

-

Prepare serial dilutions of this compound in the assay buffer.

-

Place the dye-loaded cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Automatically inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

-

-

Assay Protocol (Antagonist Mode):

-

Prepare serial dilutions of this compound in the assay buffer.

-

Pre-incubate the dye-loaded cells with the different concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and establish a baseline.

-

Inject a fixed concentration of neurotensin (typically the EC₈₀) into all wells and record the fluorescence response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

For agonist mode, plot ΔF against the logarithm of the this compound concentration to determine the EC₅₀ (concentration for 50% of maximal response).

-

For antagonist mode, plot the response to neurotensin against the logarithm of the this compound concentration to determine the IC₅₀.

-

Signaling Pathways

The NTS2 receptor is a G protein-coupled receptor, and its activation by this compound can initiate distinct intracellular signaling cascades. The exact pathway is often cell-type dependent.

Gq/11-Mediated Calcium Mobilization

In some cellular systems, such as Xenopus oocytes, the NTS2 receptor has been shown to couple to Gq/11 proteins. This compound, acting as an agonist in this context, can trigger this pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Several studies have indicated that NTS2 receptor activation can lead to the phosphorylation and activation of the MAP kinases, ERK1/2. This compound has been shown to stimulate this pathway, suggesting a role in cell proliferation, differentiation, and survival.

Conclusion

This compound's interaction with the NTS2 receptor is multifaceted and context-dependent. Its high affinity and selectivity make it an indispensable tool for neurotensin research. The detailed experimental protocols and an understanding of the potential signaling pathways provided in this guide are intended to facilitate further investigation into the physiological and pathological roles of the NTS2 receptor and to aid in the development of novel therapeutics targeting this system. The complex pharmacology of this compound, exhibiting biased agonism, underscores the need for careful experimental design and interpretation when characterizing its effects.

References

- 1. Desensitization, internalization, and signaling functions of β-arrestins demonstrated by RNA interference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The conformation of neurotensin bound to its G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]

Levocabastine: A Comprehensive Technical Analysis of its Molecular Structure and Function

For Immediate Release

This technical guide provides an in-depth analysis of the molecular structure and functional properties of levocabastine, a potent and highly selective second-generation histamine H1 receptor antagonist. Developed by Janssen Pharmaceutica in 1979, this compound is primarily formulated for topical administration as an ophthalmic suspension or nasal spray for the management of allergic conjunctivitis and rhinitis.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the compound's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and key experimental methodologies for its evaluation.

Molecular Structure and Chemical Properties

This compound is a synthetic piperidine derivative.[3] Its chemical structure is characterized by a cyclohexyl group attached to a piperidine ring, with further substitutions that contribute to its high affinity and selectivity for the histamine H1 receptor.

| Property | Value | Source |

| IUPAC Name | (3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | |

| Molecular Formula | C26H29FN2O2 | |

| Molecular Weight | 420.52 g/mol | |

| CAS Number | 79516-68-0 | |

| Formulation | Typically used as this compound hydrochloride in ophthalmic and nasal preparations. | [3] |

Functional Analysis: Mechanism of Action

This compound's primary therapeutic effect is mediated through its potent and selective antagonism of the histamine H1 receptor.[4] In allergic reactions, histamine, released from mast cells, binds to H1 receptors on various effector cells, leading to symptoms such as itching, increased vascular permeability, and smooth muscle contraction. This compound competitively binds to these H1 receptors, preventing histamine from exerting its effects. This action prevents the downstream signaling cascade that leads to allergic symptoms.

Beyond its primary antihistaminic activity, this compound also functions as a selective antagonist for the neurotensin receptor subtype 2 (NTS2). This dual activity makes it a valuable tool in neuroscience research for differentiating between neurotensin receptor subtypes.

Signaling Pathway of this compound's H1 Receptor Antagonism

Caption: this compound competitively antagonizes the histamine H1 receptor, blocking downstream signaling.

Quantitative Pharmacological Data

While widely recognized as a highly potent H1 antagonist, specific Ki values for this compound at the H1 receptor are not consistently reported in publicly available literature. However, its high selectivity is demonstrated by its receptor affinity ratios.

| Parameter | Value | Receptor | Source |

| IC50 | 7 nM | Neurotensin Receptor (low affinity sites) | |

| H2:H1 Affinity Ratio | 420 | Histamine H2 vs H1 | |

| H3:H1 Affinity Ratio | 82 | Histamine H3 vs H1 |

Pharmacokinetic Properties (Topical Administration)

| Parameter | Value | Route | Source |

| Systemic Bioavailability | 30-60% | Ocular | |

| Systemic Bioavailability | 60-80% | Nasal | |

| Plasma Protein Binding | ~55% | - | |

| Metabolism | Minimal; 10-20% metabolized to an acylglucuronide | - | |

| Elimination Half-life | 36 hours (after oral administration) | - | |

| Primary Route of Excretion | Renal (mostly as unchanged drug) | - |

Experimental Protocols

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a standard method for determining the binding affinity of a test compound like this compound to the histamine H1 receptor.

a. Materials:

-

Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Pyrilamine (mepyramine), a high-affinity H1 receptor antagonist.

-

Test Compound: this compound, prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Quantification: Scintillation counter.

b. Procedure:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-pyrilamine, and varying concentrations of this compound (or buffer for total binding, or non-specific binding control). Incubate the mixture (e.g., 60 minutes at 25°C) to reach binding equilibrium.

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Immediately wash the filters with ice-cold wash buffer to remove any remaining free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific binding data against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vivo Model of Allergic Conjunctivitis

This protocol describes a common method to evaluate the efficacy of topical anti-allergic drugs like this compound in an animal model.

a. Materials:

-

Animals: BALB/c mice or other suitable rodent models.

-

Sensitizing Agent: Ovalbumin (OVA) or another relevant allergen.

-

Adjuvant: Aluminum hydroxide.

-

Test Article: this compound ophthalmic solution.

-

Vehicle Control: The formulation vehicle without this compound.

-

Challenge Solution: Allergen solution for topical application to the eye.

-

Evaluation Tools: Clinical scoring system for ocular symptoms (e.g., redness, swelling, tearing), tools for measuring tear volume (e.g., Schirmer test strips), and materials for histological analysis.

b. Procedure:

-

Sensitization: Sensitize the animals by intraperitoneal injections of the allergen mixed with an adjuvant on specified days (e.g., day 1 and day 8).

-

Drug Administration: Prior to the allergen challenge, topically administer the this compound solution or vehicle control to the eyes of the animals.

-

Allergen Challenge: After the sensitization period, induce an allergic reaction by instilling the allergen solution into the eyes.

-

Clinical Evaluation: At specific time points after the challenge, evaluate and score the clinical signs of allergic conjunctivitis (e.g., conjunctival hyperemia, chemosis, eyelid edema).

-

Histological Analysis: Euthanize the animals and collect ocular tissues for histological examination to assess inflammatory cell infiltration (e.g., eosinophils, mast cells).

-

Data Analysis: Compare the clinical scores and histological findings between the this compound-treated group and the vehicle-treated group to determine the efficacy of the treatment.

Experimental Workflow for Efficacy Evaluation of Topical this compound

Caption: A typical workflow for evaluating the efficacy of topical this compound.

Conclusion

This compound is a well-established second-generation antihistamine with a strong profile of high potency and selectivity for the histamine H1 receptor. Its topical administration for allergic conjunctivitis and rhinitis allows for rapid onset of action and minimizes systemic side effects. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel anti-allergic compounds.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Interactions of Levocabastine: A Technical Guide to Target Identification and Validation

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the methodologies for identifying and validating the molecular targets of the second-generation antihistamine, levocabastine. This document provides in-depth experimental protocols, quantitative binding data, and visual representations of associated signaling pathways.

Introduction

This compound is a potent and selective second-generation histamine H1 receptor antagonist widely used for the topical treatment of allergic conjunctivitis and rhinitis.[1] Its clinical efficacy is primarily attributed to its high affinity for the histamine H1 receptor, thereby blocking the inflammatory cascade initiated by histamine release.[2] Beyond its well-established role as an antihistamine, this compound has also been identified as a high-affinity ligand for the neurotensin receptor type 2 (NTS2), revealing a more complex pharmacological profile.[3] This guide provides a detailed overview of the experimental approaches used to identify and validate these molecular targets, offering a foundational framework for researchers in pharmacology and drug development.

Quantitative Analysis of this compound's Binding Affinity

The cornerstone of target identification is the quantitative assessment of a ligand's binding affinity for its putative receptors. For this compound, this has been primarily achieved through competitive radioligand binding assays. The data presented below summarizes the binding affinities of this compound for its primary and secondary molecular targets.

| Target Receptor | Ligand | Radioligand | Ki (nM) | Cell Line/Tissue | Reference |

| Histamine H1 Receptor | This compound | [3H]-Mepyramine | 0.3-0.5 | Guinea pig cerebellar membranes | [1] |

| Neurotensin Receptor 2 (NTS2) | This compound | [125I]-Neurotensin | High Affinity | COS cells expressing NTR-2 | [3] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols for Target Validation

The validation of this compound's molecular targets involves a multi-faceted approach, employing a range of in vitro and in vivo experimental models. The following sections detail the methodologies for key assays.

Radioligand Binding Assay for Histamine H1 Receptor

This assay quantifies the affinity of this compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the inhibition constant (Ki) of this compound for the histamine H1 receptor.

-

Materials:

-

Membrane preparations from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig cerebellum, HEK293 cells transfected with the human H1 receptor).

-

Radioligand: [3H]-Mepyramine.

-

Unlabeled competitor: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of [3H]-mepyramine and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

-

Calculate the IC50 (concentration of this compound that inhibits 50% of specific [3H]-mepyramine binding) from the competition curve.

-

Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays for Histamine H1 Receptor Antagonism

Functional assays are crucial to confirm that binding to the receptor translates into a biological effect.

Activation of the Gq-coupled histamine H1 receptor leads to an increase in intracellular calcium. This assay measures the ability of this compound to inhibit this response.

-

Objective: To determine the functional antagonist potency of this compound at the H1 receptor.

-

Materials:

-

HEK293 cells stably expressing the human histamine H1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Histamine (agonist).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader.

-

-

Procedure:

-

Plate the H1 receptor-expressing cells in a 96-well plate.

-

Load the cells with a calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of histamine (typically the EC80).

-

Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

-

Determine the IC50 of this compound for the inhibition of the histamine-induced calcium response.

-

This assay measures the activation of G proteins coupled to the receptor, providing a proximal readout of receptor activation.

-

Objective: To assess the ability of this compound to inhibit agonist-induced G protein activation at the H1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the H1 receptor and the relevant G protein (Gq/11).

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Histamine (agonist).

-

This compound.

-

Assay buffer containing GDP and MgCl2.

-

-

Procedure:

-

Incubate the cell membranes with varying concentrations of this compound in the presence of GDP.

-

Add a fixed concentration of histamine to stimulate the receptor.

-

Add [35S]GTPγS to the reaction. Upon receptor activation, G proteins exchange GDP for GTPγS.

-

After incubation, separate the membrane-bound [35S]GTPγS from the free form by filtration.

-

Quantify the bound radioactivity.

-

Determine the ability of this compound to inhibit the histamine-stimulated [35S]GTPγS binding.

-

In Vivo Model: Guinea Pig Model of Allergic Conjunctivitis

In vivo models are essential for validating the therapeutic potential of a drug candidate. The guinea pig model of ovalbumin-induced allergic conjunctivitis is a well-established model to study the efficacy of anti-allergic drugs.

-

Objective: To evaluate the efficacy of topically administered this compound in reducing the signs and symptoms of allergic conjunctivitis.

-

Methodology:

-

Sensitization: Sensitize guinea pigs with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum.

-

Challenge: After a sensitization period (e.g., 14 days), challenge the animals by topical application of OVA solution to the conjunctival sac.

-

Treatment: Administer this compound eye drops to one eye and a vehicle control to the contralateral eye prior to the OVA challenge.

-

Evaluation: Score the clinical signs of allergic conjunctivitis (e.g., conjunctival redness, chemosis, lid edema, and watery discharge) at various time points after the challenge.

-

Histological Analysis: Euthanize the animals and collect conjunctival tissue for histological examination to assess inflammatory cell infiltration (e.g., eosinophils).

-

Mediator Analysis: Collect tear fluid to measure the concentration of inflammatory mediators like histamine.

-

Signaling Pathways and Visualization

Understanding the signaling pathways modulated by this compound is critical for a complete pharmacological characterization.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with calcium, activates protein kinase C (PKC). This compound, as a competitive antagonist, blocks the binding of histamine to the H1 receptor, thereby inhibiting this signaling cascade.

Neurotensin Receptor Type 2 (NTS2) Signaling Pathway

The NTS2 receptor is also a GPCR. While its signaling is less characterized than that of the NTS1 receptor, studies suggest that it can also couple to G proteins and modulate intracellular calcium levels and other downstream effectors. This compound acts as an antagonist at this receptor, though some studies suggest potential agonist or partial agonist activity depending on the cellular context.

Experimental Workflow for Target Validation

The process of identifying and validating a molecular target for a compound like this compound follows a logical progression from in vitro binding studies to functional assays and finally to in vivo models.

Conclusion

The identification and validation of this compound's molecular targets, the histamine H1 receptor and the neurotensin receptor type 2, have been accomplished through a rigorous combination of in vitro and in vivo pharmacological studies. This technical guide provides a framework of the essential experimental protocols and data analysis required to characterize the molecular interactions of such compounds. A thorough understanding of these methodologies is paramount for the continued development of novel and selective therapeutic agents.

References

- 1. This compound. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective effect of this compound on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular cloning of a this compound-sensitive neurotensin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Levocabastine's Interaction with Mast Cell Degranulation: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine is a potent and highly selective second-generation histamine H1-receptor antagonist utilized topically for the management of allergic conjunctivitis and rhinitis.[1] While its primary mechanism of action is the competitive blockade of histamine H1 receptors, its direct effects on mast cell degranulation—the process by which mast cells release histamine and other inflammatory mediators—are a subject of nuanced investigation. This technical guide synthesizes the available preclinical and clinical data to elucidate the intricate relationship between this compound and mast cell function. The evidence suggests that this compound's principal therapeutic benefit arises from its powerful antihistaminic activity rather than a direct, broad-spectrum inhibition of mast cell degranulation. However, under specific experimental conditions, particularly in passively sensitized mast cells, some inhibitory effects on histamine release have been observed, albeit at higher concentrations.[2] Conversely, at supra-pharmacological concentrations, this compound has been shown to induce histamine release in certain models.[3] This paper will delve into the quantitative data from key studies, detail the experimental protocols employed, and visualize the pertinent biological pathways to provide a comprehensive understanding for researchers and drug development professionals.

Introduction

Mast cells are pivotal effector cells in the allergic inflammatory cascade. Upon activation, typically through the cross-linking of immunoglobulin E (IgE) receptors by an allergen, they undergo degranulation, releasing a plethora of pre-formed and newly synthesized mediators. These include histamine, proteases (e.g., tryptase), lipid mediators (e.g., leukotrienes and prostaglandins), and various cytokines.[4] Histamine, in particular, binds to H1 receptors on endothelial cells and sensory nerves, leading to the characteristic symptoms of allergic reactions such as itching, redness, and swelling.

This compound's established clinical efficacy in alleviating these symptoms is primarily attributed to its potent and selective antagonism at the H1 receptor.[1] This action effectively blocks the downstream effects of histamine that has already been released. However, the question of whether this compound also possesses mast cell-stabilizing properties—that is, the ability to prevent the initial release of these mediators—is critical for a complete understanding of its pharmacological profile and for the development of future anti-allergic therapies. This document aims to provide a detailed examination of the experimental evidence concerning the effects of this compound on mast cell degranulation.

Quantitative Data on this compound's Effects on Mast Cell Mediator Release

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the impact of this compound on the release of various mast cell mediators.

| Mediator | Mast Cell Model | Stimulus | This compound Concentration | Observed Effect | Reference |

| Histamine | Rat Peritoneal Mast Cells | Compound 48/80, A23187, Concanavalin A | Not specified | No inhibitory effect | |

| Histamine | Passively Sensitized Rat Peritoneal Mast Cells | Antigen | "Higher concentrations" | Inhibition of histamine release | |

| Histamine | Actively Sensitized Guinea Pig Lung Pieces | Antigen | Not specified | Potent inhibitory effect | |

| Histamine | Human Leukocytes (from allergic volunteers) | Allergen | 10⁻⁸ M to 10⁻⁶ M | No influence on histamine release | |

| Histamine | Human Leukocytes (from healthy volunteers) | This compound alone | 10⁻⁴ M and 10⁻³ M | Induction of histamine release | |

| Histamine | Guinea Pig Airway Smooth Muscle Tissues | This compound alone | 10⁻⁴ M and 10⁻³ M | Induction of histamine release |

| Study Type | Model | This compound Administration | Outcome Measure | Result | Reference |

| In vivo | Passive Peritoneal Anaphylaxis in Rats | "Higher doses" | Not specified | Inhibition of anaphylaxis | |

| Clinical Trial | Patients with Allergic Rhinitis | 8-day treatment (nasal spray) | Inflammatory cell influx in nasal washings | Significant reduction in inflammatory cell influx compared to placebo |

Experimental Protocols

A comprehensive understanding of the data necessitates a detailed look at the methodologies employed in the cited studies.

In Vitro Mast Cell Degranulation Assays

Objective: To determine the direct effect of this compound on the release of mediators from isolated mast cells following stimulation.

General Protocol for Histamine Release from Rat Peritoneal Mast Cells:

-

Mast Cell Isolation: Mast cells are harvested from the peritoneal cavity of rats by lavage with a suitable buffer (e.g., Tyrode's solution). The cells are then purified by centrifugation over a density gradient (e.g., Ficoll).

-

Sensitization (for passive sensitization models): The isolated mast cells are incubated with serum containing antigen-specific IgE for a period (e.g., 2-4 hours) to allow the IgE to bind to the FcεRI receptors on the mast cell surface. The cells are then washed to remove unbound IgE.

-

Pre-incubation with this compound: The mast cell suspension is pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.

-

Stimulation of Degranulation: Degranulation is induced by adding a secretagogue. Common stimuli include:

-

Antigen: For sensitized mast cells.

-

Compound 48/80: A potent, non-immunological mast cell activator.

-

Calcium Ionophore A23187: Induces calcium influx, bypassing receptor activation.

-

Concanavalin A: A lectin that can cross-link surface glycoproteins, including IgE receptors.

-

-

Termination of Reaction: After a specific incubation time (e.g., 15-30 minutes), the reaction is stopped, typically by placing the samples on ice and centrifuging to pellet the cells.

-

Quantification of Histamine Release: The histamine content in the supernatant is measured. A common method is fluorometric analysis. The total histamine content of the cells is determined by lysing an aliquot of the cell suspension. The percentage of histamine release is then calculated as: (Histamine in supernatant / Total histamine) x 100.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Objective: To assess whether this compound affects the intracellular calcium signaling that is a critical step in mast cell degranulation.

General Protocol using a Fluorescent Calcium Indicator:

-

Cell Preparation: Mast cells (e.g., RBL-2H3 cell line or primary mast cells) are cultured on coverslips.

-